2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Description
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19N5O2S2 and its molecular weight is 437.54. The purity is usually 95%.
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Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule notable for its potential biological activities. This compound features a benzothiazole moiety, a furan ring, and a pyridazine structure, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound can be broken down into key components:
Component | Description |
---|---|
Benzothiazole | A heterocyclic compound that contributes to antimicrobial and anticancer activities. |
Furan Ring | Enhances the compound's reactivity and potential as a drug candidate. |
Pyridazine | Known for various biological activities, including anti-inflammatory and antitumor properties. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Benzothiazole : Synthesized through cyclization reactions involving 2-aminothiophenol.
- Furan and Pyridazine Integration : Achieved through condensation reactions with appropriate aldehydes and amines.
- Final Coupling : The final product is obtained by linking the benzothiazole with the piperazine derivative via an ethanone bridge.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have reported that compounds with similar structural features demonstrate notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein functions .
Antitumor Activity
This compound has shown promise in inhibiting the proliferation of various cancer cell lines, including lung and colon cancer cells. Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways, making it a candidate for further anticancer drug development .
Anti-inflammatory Properties
Compounds derived from the pyridazine structure are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
- Antitumor Effects : In vitro studies showed that the compound significantly inhibited the growth of A431 and A549 cancer cells at low micromolar concentrations, suggesting its efficacy as an anticancer agent .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its biological activity .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c27-20(14-29-21-22-16-4-1-2-6-18(16)30-21)26-11-9-25(10-12-26)19-8-7-15(23-24-19)17-5-3-13-28-17/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKQDHIBCQEDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.